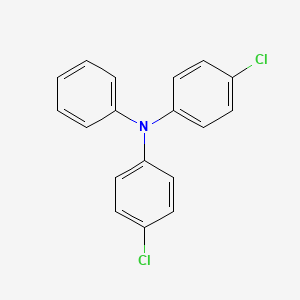
Bromo(triiodo)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(triiodo)stannane is an organotin compound with the chemical formula SnBrI₃. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have diverse applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(triiodo)stannane can be synthesized through the reaction of tin (IV) bromide with iodine in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnBr4+3I2→SnBrI3+3I2
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Bromo(triiodo)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine or iodine atoms in this compound can be replaced by other halogens or functional groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: this compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state. These reactions often involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: this compound can be used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds. These reactions typically require palladium catalysts and proceed under mild conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Oxidation Reactions: Hydrogen peroxide, potassium permanganate
Reduction Reactions: Sodium borohydride, lithium aluminum hydride
Coupling Reactions: Palladium catalysts, organic solvents (e.g., toluene, THF)
Major Products Formed:
Substitution Reactions: Various organotin halides and organotin derivatives
Oxidation and Reduction Reactions: Tin oxides, reduced tin compounds
Coupling Reactions: Coupled organic products with new carbon-carbon bonds
Scientific Research Applications
Bromo(triiodo)stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bromo(triiodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive tin-halogen bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In coupling reactions, the tin atom facilitates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Tributyltin Chloride (SnBu₃Cl): Used in similar coupling reactions but has different reactivity and toxicity profiles.
Tetramethyltin (SnMe₄): Another organotin compound with distinct applications in organic synthesis and materials science.
Stannane (SnH₄): A simpler organotin compound used in various chemical reactions but with different properties and reactivity.
Uniqueness of Bromo(triiodo)stannane: this compound is unique due to its specific combination of bromine and iodine atoms bonded to tin. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other organotin compounds may not be suitable.
Properties
CAS No. |
13569-46-5 |
|---|---|
Molecular Formula |
BrI3Sn |
Molecular Weight |
579.33 g/mol |
IUPAC Name |
bromo(triiodo)stannane |
InChI |
InChI=1S/BrH.3HI.Sn/h4*1H;/q;;;;+4/p-4 |
InChI Key |
ZYLHOGZZRLPOLI-UHFFFAOYSA-J |
Canonical SMILES |
Br[Sn](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




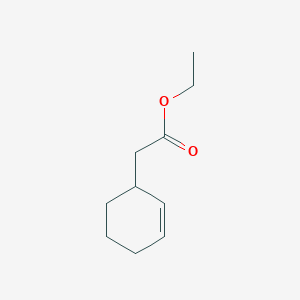
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)



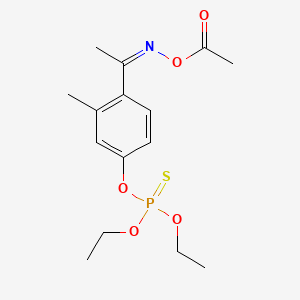

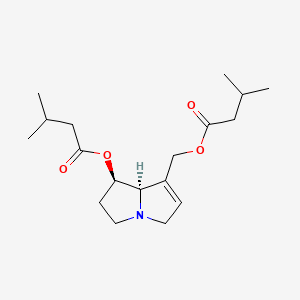
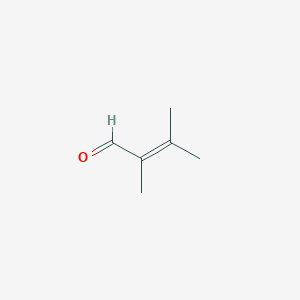
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)

